molecular formula C10H10F3N B1313153 5-Methyl-6-(trifluoromethyl)indoline CAS No. 200711-22-4

5-Methyl-6-(trifluoromethyl)indoline

Cat. No.: B1313153
CAS No.: 200711-22-4
M. Wt: 201.19 g/mol
InChI Key: SJDNGKSDFPRJQU-UHFFFAOYSA-N
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Description

5-Methyl-6-(trifluoromethyl)indoline is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. Indoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

There is ongoing research into the synthesis of diverse products from the same starting materials, including 5-Methyl-6-(trifluoromethyl)indoline . This includes the development of a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .

Biochemical Analysis

Biochemical Properties

5-Methyl-6-(trifluoromethyl)indoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability . Additionally, this compound has been reported to exhibit inhibitory activity against certain enzymes, such as sPLA2, which is involved in inflammatory processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in inflammation and cancer . It has also been reported to affect the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and growth . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in the accumulation of substrates and the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3 reagents . This reaction can be carried out under mild conditions, making it suitable for the synthesis of various indoline derivatives.

Industrial Production Methods

Industrial production of 5-Methyl-6-(trifluoromethyl)indoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated indoline derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(trifluoromethyl)indoline is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group can influence the compound’s reactivity and binding affinity .

Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDNGKSDFPRJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441041
Record name 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200711-22-4
Record name 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of the trifluoromethylsulphonyloxyindoline (D6, 1.77 g, 4.69 mmol), lithium chloride (0.60 g, 14.1 mmol) and bis(triphenylphosphine) palladium (II) chloride (0.10 g, 0.14 mmol) in dry dimethylformamide (15 ml) was added tetramethyltin (0.72 ml, 5.2 mmol). The mixture was heated at 110° C. for 3.5 h, then cooled and evaporated. The residue was partitioned between dichloromethane and water, and the organic phase was washed with brine, dried and evaporated. The crude product was dissolved in ethanol (30 ml), 10% aqueous sodium hydroxide solution (7.5 ml) and solid sodium hydroxide (1 g) were added and the mixture was heated under reflux overnight. Ethanol was removed in vacuo, and the residue was diluted with water and extracted with dichloromethane. The organic extract was washed with brine, dried and evaporated. The residue was chromatographed on silica gel (50 g), eluted under suction with 2:1 ether/petroleum ether to give the title compound (0.70 g, 74%), m.p. 43-4° C.
Name
trifluoromethylsulphonyloxyindoline
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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